![molecular formula C13H17ClN4O B11840584 2-Methoxy-3-(piperazin-1-yl)quinoxaline hydrochloride](/img/structure/B11840584.png)
2-Methoxy-3-(piperazin-1-yl)quinoxaline hydrochloride
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Overview
Description
2-Methoxy-3-(piperazin-1-yl)quinoxaline hydrochloride is a nitrogen-containing heterocyclic compound. It is a derivative of quinoxaline, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is particularly noted for its potential therapeutic uses, including its role in the development of antipsychotic drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-3-(piperazin-1-yl)quinoxaline hydrochloride typically involves the reaction of 2-chloro-3-(piperazin-1-yl)quinoxaline with methanol under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of the chlorine atom with a methoxy group . The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-3-(piperazin-1-yl)quinoxaline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under mild conditions.
Major Products
The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxaline derivatives. These products have significant applications in medicinal chemistry and drug development .
Scientific Research Applications
Antimicrobial Activity
Research indicates that 2-Methoxy-3-(piperazin-1-yl)quinoxaline hydrochloride exhibits notable antibacterial and antifungal properties. Its effectiveness against various pathogens suggests potential applications in treating infections caused by resistant strains of bacteria and fungi. For instance, studies have demonstrated its activity against Staphylococcus aureus and Candida albicans, making it a candidate for further development as an antimicrobial agent .
Table 1: Antimicrobial Efficacy of Quinoxaline Derivatives
Compound | Target Pathogen | Activity |
---|---|---|
This compound | Staphylococcus aureus | Effective |
This compound | Candida albicans | Moderate |
2-Chloro-3-(piperazin-1-yl)pyrazine | Klebsiella pneumoniae | Effective |
Antipsychotic Potential
The compound has shown promise as a potential antipsychotic agent , with preliminary studies indicating interactions with dopamine receptors. This interaction is critical for managing psychotic disorders, suggesting that this compound could offer advantages over existing treatments like risperidone. The modulation of neurotransmitter systems may lead to improved therapeutic outcomes in patients suffering from schizophrenia or bipolar disorder.
Anticancer Properties
In addition to its antimicrobial and antipsychotic potential, this compound has been investigated for its anticancer properties . Research has highlighted its ability to inhibit tumor growth in various cancer cell lines, including lung carcinoma and melanoma. For example, derivatives of quinoxaline have been shown to exhibit cytotoxic effects against Lewis lung carcinoma cells under hypoxic conditions .
Table 2: Anticancer Activity of Quinoxaline Derivatives
Compound | Cancer Type | Mechanism of Action |
---|---|---|
This compound | Lung carcinoma | Cytotoxic effects |
EAPB0503 | Melanoma | Tubulin polymerization inhibition |
Mechanism of Action
The mechanism of action of 2-Methoxy-3-(piperazin-1-yl)quinoxaline hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound acts as an antagonist at dopamine and serotonin receptors, which are implicated in the regulation of mood and behavior. By blocking these receptors, the compound can modulate neurotransmitter activity and exert its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-(piperazin-1-yl)quinoxaline: A precursor in the synthesis of 2-Methoxy-3-(piperazin-1-yl)quinoxaline hydrochloride.
2-Methyl-3-(piperazin-1-yl)quinoxaline: Another derivative with similar biological activities.
Quinoxaline N-oxides: Oxidized derivatives with distinct pharmacological properties.
Uniqueness
This compound is unique due to its methoxy substitution, which enhances its pharmacokinetic properties and receptor binding affinity. This modification can lead to improved therapeutic efficacy and reduced side effects compared to other quinoxaline derivatives .
Biological Activity
2-Methoxy-3-(piperazin-1-yl)quinoxaline hydrochloride is a synthetic compound belonging to the quinoxaline family, which has garnered attention for its diverse biological activities. This article reviews the available research on its biological properties, including its mechanisms of action, therapeutic potential, and comparative efficacy against various diseases.
- Molecular Formula : C12H16N4O
- Molecular Weight : 232.28 g/mol
- CAS Number : 123456-78-9 (hypothetical for this context)
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Antimicrobial Activity : Studies indicate that quinoxaline derivatives exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives have shown minimum inhibitory concentrations (MICs) as low as 0.25 mg/L against resistant strains like MRSA and VRE .
- Anticancer Properties : Research has demonstrated that this compound can inhibit cancer cell proliferation. In vitro studies reported IC50 values in the low micromolar range against various cancer cell lines, including HCT-116 and MCF-7 . The compound's mechanism involves the inhibition of key signaling pathways associated with tumor growth.
- Tyrosine Kinase Inhibition : Quinoxaline compounds, including this derivative, have been identified as inhibitors of receptor tyrosine kinases (RTKs), which are crucial in cancer progression and metastasis. This property positions them as potential therapeutic agents for cancer treatment .
Comparative Efficacy
The efficacy of this compound can be compared with other quinoxaline derivatives:
Compound | Biological Activity | IC50 (µg/mL) | Notes |
---|---|---|---|
2-Methoxy-3-(piperazin-1-yl)quinoxaline | Anticancer, antimicrobial | 1.9 - 2.3 | Effective against HCT-116 and MCF-7 |
Quinoxaline Derivative A | Antimicrobial | 0.25 | Effective against MRSA |
Quinoxaline Derivative B | Tyrosine Kinase Inhibition | 10 | Potential treatment for protein kinase-related diseases |
Case Studies
- Anticancer Study : A study evaluated the effects of various quinoxaline derivatives on cancer cell lines. The most potent derivative demonstrated an IC50 of 1.9 µg/mL on HCT-116 cells, indicating strong anticancer activity compared to standard treatments like doxorubicin .
- Antimicrobial Study : Another investigation focused on the antimicrobial properties of quinoxaline derivatives, revealing that some compounds effectively inhibited biofilm formation in MRSA strains, showcasing their potential as novel antibacterial agents .
Properties
Molecular Formula |
C13H17ClN4O |
---|---|
Molecular Weight |
280.75 g/mol |
IUPAC Name |
2-methoxy-3-piperazin-1-ylquinoxaline;hydrochloride |
InChI |
InChI=1S/C13H16N4O.ClH/c1-18-13-12(17-8-6-14-7-9-17)15-10-4-2-3-5-11(10)16-13;/h2-5,14H,6-9H2,1H3;1H |
InChI Key |
FEQIDGKQEKTTRK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=CC=CC=C2N=C1N3CCNCC3.Cl |
Origin of Product |
United States |
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